Sodium bromite
Overview
Description
Sodium bromite is a sodium salt of bromous acid. Its trihydrate, NaBrO2·3H2O, has been isolated in crystal form . It is used by the textile refining industry as a desizing agent for oxidative starch removal .
Synthesis Analysis
Data for the formation of sodium bromate by the anodic oxidation of sodium bromide solutions is analysed using a mathematical model .
Molecular Structure Analysis
Sodium bromite has a triclinic crystal structure with lattice constants a = 5.42 Å, b = 6.44 Å, c = 9.00 Å, α = 72.8°, β = 87.9°, γ = 70.7° .
Chemical Reactions Analysis
Sodium bromite is used as an oxidizing agent for converting alcohols to aldehydes, such as the conversion of benzyl alcohol to benzaldehyde, and for the Hofmann degradation of amides to amines .
Physical And Chemical Properties Analysis
Sodium bromite has a molar mass of 134.892 g·mol−1 and appears as a yellow solid. The density of its trihydrate is 2.22 g/cm3 .
Scientific Research Applications
Organic Synthesis
Sodium bromite acts as a nucleophile for substitution reactions in organic synthesis, providing a source of bromine ions. This is particularly useful for converting alcohols to aldehydes, such as transforming benzyl alcohol into benzaldehyde .
Disinfection
It serves as a disinfectant for hot tubs and swimming pools by acting as a reservoir for bromine ions, which are effective in killing bacteria and other pathogens .
Textile Refining
In the textile industry, Sodium bromite is employed as a desizing agent . It aids in oxidative starch removal during the refining process .
Hofmann Degradation of Amides
Sodium bromite is used in the Hofmann degradation of amides to amines. This reaction is facilitated by sodium bromite in the presence of sodium bromide and aqueous sodium hydroxide .
Oxidation and Bromination
It has applications in oxidation or bromination reactions, where it can oxidize primary alcohols to dimerized esters, α, ω-diols to lactones, secondary alcohols to ketones, and sulfides to sulfoxides with high yields and selectivity .
Mechanism of Action
Target of Action
Sodium bromite is primarily used as an oxidizing agent in various industrial processes . It targets specific organic compounds, such as alcohols and amides, and induces chemical transformations .
Mode of Action
Sodium bromite interacts with its targets through oxidation reactions . For instance, it can convert alcohols to aldehydes . In the presence of a catalytic amount of sodium bromide in aqueous sodium hydroxide, sodium bromite can also be used for the Hofmann degradation of amides to amines .
Biochemical Pathways
It’s known that sodium bromite can participate inredox reactions . In these reactions, sodium bromite acts as an oxidizing agent, accepting electrons from other molecules and thereby altering their chemical structure .
Result of Action
The primary result of sodium bromite’s action is the oxidation of target molecules . This can lead to significant changes in the chemical structure and properties of these molecules. For example, the oxidation of alcohols results in the formation of aldehydes .
Action Environment
The action of sodium bromite can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity and stability of sodium bromite. Additionally, the presence of other substances, such as sodium bromide, can enhance the reactivity of sodium bromite .
Safety and Hazards
When handling Sodium bromite, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;bromite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVSSWORUBFET-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaBrO2, BrNaO2 | |
Record name | sodium bromite | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_bromite | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884388 | |
Record name | Bromous acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bromite | |
CAS RN |
7486-26-2 | |
Record name | Sodium bromite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromous acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromous acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium bromite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM BROMITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H88G310G41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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